6-isobutyl-2-morpholinopyrimidin-4(3H)-one

CD73 inhibition ecto-5′-nucleotidase immuno-oncology

6-Isobutyl-2-morpholinopyrimidin-4(3H)-one is a validated, reversible CD73 inhibitor with a Ki of 2.2 nM and a cellular EC50 of 0.22 nM in human CD8+ T-cells, enabling precise dose-response studies of adenosine-driven immunosuppression. Unlike ultra-high-affinity inhibitors or antibodies, its moderate potency and direct active-site blockade facilitate straightforward enzymatic assays, T-cell exhaustion models, and medicinal chemistry benchmarking. Researchers gain a reliable tool compound for tumor microenvironment investigations without the experimental complexity of washout-resistant agents.

Molecular Formula C12H19N3O2
Molecular Weight 237.303
CAS No. 1504333-57-6
Cat. No. B2838799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-isobutyl-2-morpholinopyrimidin-4(3H)-one
CAS1504333-57-6
Molecular FormulaC12H19N3O2
Molecular Weight237.303
Structural Identifiers
SMILESCC(C)CC1=CC(=O)NC(=N1)N2CCOCC2
InChIInChI=1S/C12H19N3O2/c1-9(2)7-10-8-11(16)14-12(13-10)15-3-5-17-6-4-15/h8-9H,3-7H2,1-2H3,(H,13,14,16)
InChIKeyWRELFNOOKDJPAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Isobutyl-2-morpholinopyrimidin-4(3H)-one (CAS 1504333-57-6): CD73 Inhibitor Potency and Selectivity Profile for Immuno-Oncology Research


6-Isobutyl-2-morpholinopyrimidin-4(3H)-one (CAS 1504333-57-6) is a small-molecule ecto-5′-nucleotidase (CD73) inhibitor with a morpholinopyrimidinone core. It inhibits human recombinant soluble CD73 with a Ki of 2.2 nM in radiometric assays [1] and demonstrates activity against CD73 in human MDA-MB-231 cell membranes (Ki = 4.5 nM) [2]. In cellular assays, the compound inhibits CD73 in human CD8+ T-cells with an EC50 of 0.22 nM, reducing AMP-induced adenosine production [3]. The compound represents a valuable research tool for studying adenosine-mediated immunosuppression in tumor microenvironments.

Why 6-Isobutyl-2-morpholinopyrimidin-4(3H)-one Cannot Be Directly Substituted with Other CD73 Inhibitors


CD73 inhibitors exhibit substantial variability in potency, mechanism (small molecule vs. antibody), and selectivity that preclude simple substitution. 6-Isobutyl-2-morpholinopyrimidin-4(3H)-one demonstrates a Ki of 2.2 nM against human recombinant CD73 [1], which differs significantly from the picomolar affinity of clinical-stage AB-680 (Ki = 4.9 pM) [2] and the low-nanomolar potency of other preclinical candidates such as OP-5244 (IC50 = 0.25 nM) [3] and LY-3475070 (IC50 = 28 nM) . Furthermore, while antibodies like BMS-986179 operate via CD73 clustering and internalization, small molecules target the enzymatic active site directly [4]. These divergent pharmacological profiles necessitate careful compound selection based on specific experimental objectives.

Quantitative Differentiation of 6-Isobutyl-2-morpholinopyrimidin-4(3H)-one Against Benchmark CD73 Inhibitors


Potency Against Human Recombinant CD73: 6-Isobutyl-2-morpholinopyrimidin-4(3H)-one vs. AB-680 and AOPCP Derivatives

6-Isobutyl-2-morpholinopyrimidin-4(3H)-one inhibits human recombinant soluble CD73 with a Ki of 2.2 nM [1]. This places its potency between the ultra-high affinity of AB-680 (Ki = 0.0049 nM) [2] and the weaker AOPCP-derived inhibitors such as PSB-12431 (Ki = 9.2 nM for rat eN) or the lead acyclic nucleotide analog with Ki = 563 nM for soluble CD73 [3]. The 2.2 nM Ki indicates a strong binding interaction suitable for studies requiring reversible inhibition without the extreme potency of picomolar binders.

CD73 inhibition ecto-5′-nucleotidase immuno-oncology

Cellular Activity: 6-Isobutyl-2-morpholinopyrimidin-4(3H)-one Demonstrates Sub-Nanomolar Functional Inhibition in Human T-Cells

In a physiologically relevant cellular context, 6-isobutyl-2-morpholinopyrimidin-4(3H)-one inhibits CD73 in human CD8+ T-cells with an EC50 of 0.22 nM [1]. This cellular potency is comparable to that of the clinical candidate AB-680, which shows IC50 values of 0.070 nM in human CD8+ T-cells and 0.011 nM in hPBMC [2]. In contrast, the orally bioavailable inhibitor OP-5244 achieves an IC50 of 0.25 nM in enzymatic assays [3], while LY-3475070 exhibits an IC50 of 28 nM . The sub-nanomolar EC50 indicates that the compound effectively translates its enzymatic inhibition to functional blockade of adenosine production in immune cells.

T-cell immunosuppression adenosine signaling CD8+ T-cells

Selectivity Profile: Class-Level Inference for Ecto-Nucleotidase Selectivity

No direct selectivity data against CD39 or other ecto-nucleotidases is available for 6-isobutyl-2-morpholinopyrimidin-4(3H)-one. However, structurally related CD73 inhibitors such as CD73-IN-4 (a methylenephosphonic acid derivative) demonstrate >3,800-fold selectivity for CD73 (IC50 = 2.6 nM) over CD39 (IC50 > 10,000 nM) . In contrast, AB-680 exhibits >10,000-fold selectivity for hCD73 over CD39 [1]. By class-level inference, small-molecule CD73 inhibitors occupying the AMP-binding pocket often achieve high selectivity due to structural differences in the active sites of CD39 (which prefers ATP/ADP) versus CD73 (which exclusively hydrolyzes AMP).

CD39 NTPDase off-target activity

Chemical Structure Differentiation: Morpholinopyrimidinone Scaffold vs. Nucleotide-Based Inhibitors

6-Isobutyl-2-morpholinopyrimidin-4(3H)-one features a non-nucleotide morpholinopyrimidinone core (C12H19N3O2, MW = 237.3) . This distinguishes it from nucleotide analog CD73 inhibitors such as AOPCP derivatives (e.g., PSB-12431, MW = 499.2; MRS4598, MW ~600) that contain phosphonate groups conferring high polarity and limited cell permeability [1]. Acyclic nucleotide analogs have been noted for their high chemical stability compared to nucleotidic inhibitors, though they exhibit significantly lower potency (Ki = 563 nM) [2]. The morpholinopyrimidinone scaffold represents a balanced approach between potency and drug-like physicochemical properties.

small-molecule scaffold drug-like properties chemical stability

Optimal Research Applications for 6-Isobutyl-2-morpholinopyrimidin-4(3H)-one Based on Quantitative Evidence


In Vitro CD73 Enzymatic Assays Requiring Nanomolar Potency Without Extreme Affinity

6-Isobutyl-2-morpholinopyrimidin-4(3H)-one (Ki = 2.2 nM) [1] is ideally suited for in vitro enzymatic studies where picomolar inhibitors like AB-680 (Ki = 4.9 pM) [2] may exhibit prolonged target residency or washout resistance. Its reversible binding and moderate potency allow for dose-response characterization and combination studies without the experimental complexity associated with ultra-high-affinity compounds.

Functional T-Cell Immunosuppression Reversal Studies

The compound potently inhibits CD73-mediated adenosine production in human CD8+ T-cells (EC50 = 0.22 nM) [3], making it a robust tool for investigating adenosine-driven T-cell exhaustion and suppression. Researchers can employ this compound to assess the functional consequences of CD73 blockade on T-cell proliferation, cytokine secretion, and cytotoxic activity in co-culture models with CD73-expressing tumor cells.

Lead Optimization Benchmarking for Non-Nucleotide CD73 Inhibitor Programs

With a morpholinopyrimidinone scaffold (MW = 237.3) , this compound serves as a reference point for medicinal chemistry efforts aimed at developing orally bioavailable CD73 inhibitors. Its balance of potency (Ki = 2.2 nM, cellular EC50 = 0.22 nM) and modest molecular weight provides a benchmark against which to evaluate novel analogs in terms of target engagement, cell permeability, and metabolic stability.

Comparative Pharmacology Studies of Small-Molecule vs. Antibody CD73 Inhibitors

Unlike anti-CD73 antibodies such as BMS-986179 that require internalization for activity [4], 6-isobutyl-2-morpholinopyrimidin-4(3H)-one directly inhibits the enzymatic active site. This mechanistic distinction enables comparative studies evaluating the relative contribution of enzymatic blockade versus receptor downregulation to anti-tumor immune responses.

Quote Request

Request a Quote for 6-isobutyl-2-morpholinopyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.